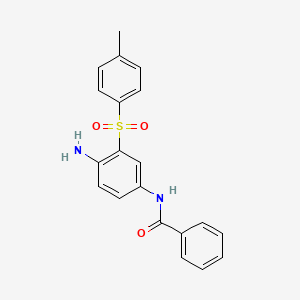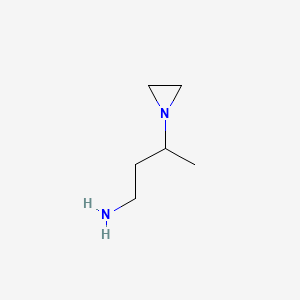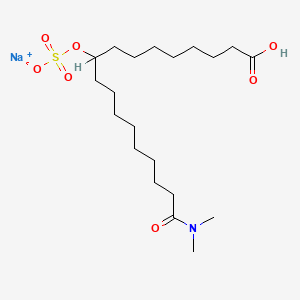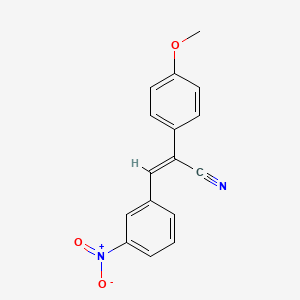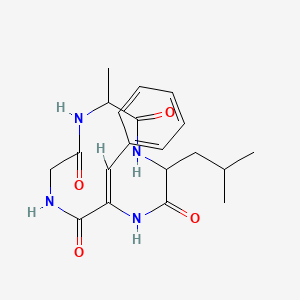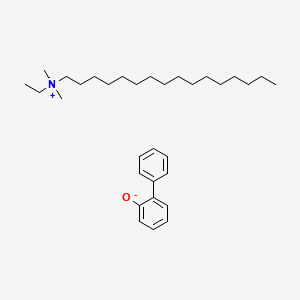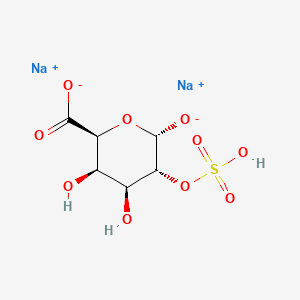
disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and sulfonation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high purity and consistency of the final product, which is essential for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxido and sulfooxy groups to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds share similar structures but differ in specific functional groups, leading to variations in their chemical properties and reactivity.
Other sulfooxyoxane derivatives: These compounds have different stereochemistry or additional substituents, which can affect their biological activity and applications.
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96633-53-3 |
|---|---|
Molekularformel |
C6H8Na2O10S |
Molekulargewicht |
318.17 g/mol |
IUPAC-Name |
disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H9O10S.2Na/c7-1-2(8)4(16-17(12,13)14)6(11)15-3(1)5(9)10;;/h1-4,6-8H,(H,9,10)(H,12,13,14);;/q-1;2*+1/p-1/t1-,2+,3+,4-,6+;;/m1../s1 |
InChI-Schlüssel |
FDSNQDPWBYMQAN-LDDVDCNTSA-M |
Isomerische SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(OC(C1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



